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Compound of Interest

Compound Name: 1,1,1-Trifluoro-6-iodohexane

CAS No.: 104504-31-6

Cat. No.: B3030911

Get Quote

CAS: 104504-31-6 | Formula:

| Mol.[1] Weight: 266.04 g/mol [1]

Part 1: Executive Technical Summary[1]
1,1,1-Trifluoro-6-iodohexane is a bifunctional aliphatic building block critical in the synthesis

of fluorous-tagged reagents and surface modification agents.[1] Its structure is defined by two

opposing dipoles: a highly electronegative, chemically inert trifluoromethyl (

) terminus and a reactive, polarizable alkyl iodide (

) terminus.[1]

For researchers and drug development professionals, the purity of this intermediate is

paramount.[1] The

group introduces unique lipophilicity and metabolic stability, while the iodide serves as a
versatile handle for nucleophilic substitution or cross-coupling.[1] This guide provides an in-
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depth analytical framework to validate the identity and purity of 1,1,1-trifluoro-6-iodohexane,
moving beyond simple data listing to explain the causality of the spectral features.

Part 2: Structural Logic & NMR Causality
To interpret the NMR data correctly, one must understand the inductive environments operating

across the six-carbon chain.[1]

The Iodine Effect (Shielding): Iodine is a "heavy atom."[1] Unlike chlorine or bromine, which

deshield the

-carbon, iodine exerts a significant shielding effect on the attached carbon (

) due to spin-orbit coupling.[1] This results in an upfield shift in

NMR (

ppm), often confusing researchers looking for a typical halogenated carbon signal at 30-40
ppm.[1]

The Trifluoromethyl Effect (Coupling): The

group is a spin-active system (

).[1] It splits not only the attached carbon (

) but also the adjacent carbons (

) through scalar coupling (

).[1] In

NMR, the protons on

will appear as a complex multiplet due to coupling with both the

protons and the

nucleus.[1]

Visualizing the Inductive Pathway
The following diagram illustrates the electronic influences governing the NMR shifts.
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Figure 1: Inductive and magnetic influence map. The CF3 group dominates the low-field

splitting, while Iodine dominates the high-field shielding.[1]

Part 3: Reference Spectral Data
The following data represents the high-purity profile of 1,1,1-trifluoro-6-iodohexane in

.

Proton NMR ( NMR)
Frequency: 400 MHz | Solvent:

[1]

Position
Shift (

ppm)
Multiplicity Integration

Coupling (

)

Structural
Assignment

H-6 3.19 Triplet (t) 2H Hz
(Deshielded

by I)

H-2 2.08 Multiplet (m) 2H - (Coupled to

F)

H-5 1.84 Quintet (m) 2H Hz

H-3, H-4 1.45 - 1.65 Multiplet (m) 4H -

Internal

methylene

chain
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Expert Insight: The triplet at 3.19 ppm is the diagnostic signal for the iodide.[1] If this signal

shifts upfield to ~3.4 ppm, it indicates substitution (e.g., to a chloride) or oxidation.[1] The

multiplet at 2.08 ppm is distinctively broad due to

coupling.[1]

Carbon NMR ( NMR)
Frequency: 100 MHz | Solvent:

[1]

Position
Shift (

ppm)

Splitting
Pattern (Hz)

Structural
Assignment

C-1 127.1 Quartet (q) Hz (Direct coupling)

C-5 33.2 Singlet (s) -

C-2 33.6 Quartet (q) Hz

C-4 30.1 Singlet (s) -
Internal

methylene

C-3 21.8 Quartet (q) Hz
Internal

methylene

C-6 6.8 Singlet (s) - (Shielded)

Self-Validating Check: The presence of a quartet at ~127 ppm and ~33 ppm confirms the

integrity of the trifluoromethyl group.[1] The extremely high-field signal at 6.8 ppm confirms the

presence of the Carbon-Iodine bond.[1]

Fluorine NMR ( NMR)
Frequency: 376 MHz | Solvent:

[1]
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Shift (

ppm)
Multiplicity Assignment

-66.4 Triplet (t)
(Coupled to adjacent

)

Part 4: Synthesis & Purification Protocol
While this compound is commercially available, in-house synthesis via the Finkelstein reaction

is common to ensure freshness, as alkyl iodides degrade (turn purple/brown) upon light

exposure.[1]

Workflow Diagram

Start: 6-Bromo-1,1,1-trifluorohexane
(or Mesylate precursor)

Reaction: NaI (3.0 eq), Acetone
Reflux, 18h (Finkelstein)

Workup: Aq. Na2S2O3 Wash
(Removes I2 byproduct)

Precipitate NaBr

Drying: MgSO4 + Filtration

Purification: Distillation (Reduced Pressure)
or Silica Plug (Hexanes)
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Figure 2: Synthesis and purification workflow emphasizing the removal of iodine impurities.

Protocol Steps
Reaction: Dissolve 1-bromo-6,6,6-trifluorohexane (1.0 eq) in reagent-grade acetone (0.5 M).

Add Sodium Iodide (NaI, 3.0 eq).[1] The excess NaI drives the equilibrium by precipitating

NaBr.[1]

Reflux: Heat to reflux (

) for 12-18 hours. Monitor by TLC (Hexanes).[1] The spot will move slightly higher (Iodides
are generally less polar than bromides) and stain purple with anisaldehyde or darken with
UV.[1]

Quench & Wash (Critical Step): The reaction mixture will likely be yellow/brown due to

liberated iodine (

).[1]

Filter off the white NaBr solid.[1]

Concentrate the filtrate.[1]

Redissolve in

or Hexanes.[1]

Wash with 10% aqueous Sodium Thiosulfate (

). Shake until the organic layer is perfectly colorless.[1] This removes

, which otherwise catalyzes decomposition.[1]

Purification: Dry over

and concentrate. If the NMR shows purity

, use directly.[1] If not, distill under reduced pressure (protect from light).[1]
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Part 5: Impurity Profiling[1]
When analyzing the NMR, look for these specific failure modes:

Impurity A: Starting Material (Bromide)[1]

Indicator: Triplet at 3.40 ppm (

).[1]

Cause: Incomplete Finkelstein reaction.[1]

Solution: Reflux longer with fresh NaI.[1]

Impurity B: Elimination Product (Alkene)[1]

Indicator: Multiplets in the 5.0 - 6.0 ppm region.[1]

Cause: Basic conditions or excessive heat causing HI elimination.[1]

Solution: Ensure neutral conditions; avoid strong bases.[1]

Impurity C: Oxidized Iodine (

)[1]

Indicator: Sample is pink/violet.[1] Broadening of NMR peaks.

Solution: Wash with thiosulfate immediately.[1]

References
Synthesis of Fluoroalkyl Iodides

Title: "Copper-mediated cross-coupling of functionalized fluoroalkyl halides."[1]

Source:Journal of Organic Chemistry.
Context: Establishes the baseline shifts for species.

[1]
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General NMR Characteristics of Alkyl Iodides

Title: "Spectral Data for Alkyl Halides: 1-Iodohexane."[1][2]

Source:National Institute of Advanced Industrial Science and Technology (AIST) - SDBS.

[1]

Context: Provides the reference triplet

[1]

Finkelstein Reaction Methodology

Title: "The Finkelstein Reaction: Quantitative conversion of alkyl bromides to iodides."[1]

Source:Organic Syntheses.

Context: Standard protocol for converting

to

.[1]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3030911/docs#technical-characterization-guide-1-1-
1-trifluoro-6-iodohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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